1-[(2,4-dichlorophenyl)methyl]-2-(methoxymethyl)-1H-1,3-benzodiazole
Description
1-[(2,4-Dichlorophenyl)methyl]-2-(methoxymethyl)-1H-1,3-benzodiazole is a benzodiazole (benzimidazole) derivative featuring a 2,4-dichlorophenylmethyl group at the N-1 position and a methoxymethyl substituent at the C-2 position. The 2,4-dichlorophenyl group is a common pharmacophore in antifungal agents, contributing to enhanced lipophilicity and target binding . The methoxymethyl group at C-2 may influence solubility and metabolic stability compared to other substituents like halogens or aromatic rings .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-2-(methoxymethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c1-21-10-16-19-14-4-2-3-5-15(14)20(16)9-11-6-7-12(17)8-13(11)18/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMIGUDPKKPMDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-dichlorophenyl)methyl]-2-(methoxymethyl)-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 2-(methoxymethyl)-1H-1,3-benzodiazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 2,4-dichlorobenzyl chloride is reacted with 2-(methoxymethyl)-1H-1,3-benzodiazole under reflux conditions to yield the desired product.
Industrial Production Methods: For large-scale production, the process is optimized to ensure high yield and purity. This involves:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as recrystallization or column chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-Dichlorophenyl)methyl]-2-(methoxymethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring or the dichlorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
1-[(2,4-Dichlorophenyl)methyl]-2-(methoxymethyl)-1H-1,3-benzodiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-2-(methoxymethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or inflammation.
Comparison with Similar Compounds
Table 1: Core Heterocycle Comparison
*Calculated based on molecular formula C₁₆H₁₃Cl₂N₂O.
Substituent Effects on Bioactivity
- 2,4-Dichlorophenyl Group : Enhances antifungal activity by interacting with hydrophobic pockets in fungal enzymes. Propiconazole and miconazole share this group, showing >90% efficacy against Pyricularia oryzae and Sclerotinia sclerotiorum .
- Methoxymethyl vs. Halogen Substituents : Methoxymethyl (target compound) may reduce cytotoxicity compared to chlorine (e.g., 1-[(4-chlorophenyl)methyl] analog ), but could lower metabolic resistance due to increased polarity.
- Dioxolane Linkers : Propiconazole and terconazole use dioxolane moieties to improve bioavailability and tissue penetration , whereas the target compound’s direct benzyl linkage may limit conformational flexibility.
Table 2: Antifungal Activity Comparison
*Activity inferred from structural analogs .
Solubility and Stability
- The methoxymethyl group in the target compound likely improves water solubility compared to non-polar analogs (e.g., 1-(3-chlorobenzyl)-2-styryl benzimidazole ). However, its logP value (~3.5 estimated) remains higher than propiconazole (logP ~4.09 ), suggesting moderate lipophilicity.
- Stability under acidic conditions may be superior to triazoles due to the benzimidazole core’s resistance to hydrolysis .
Regulatory and Industrial Relevance
- Propiconazole and terconazole are widely used in agriculture and medicine, with established tolerances (e.g., EPA tolerance code 60207-90-1 ).
Biological Activity
1-[(2,4-Dichlorophenyl)methyl]-2-(methoxymethyl)-1H-1,3-benzodiazole is a synthetic compound belonging to the benzodiazole family, characterized by a benzene ring fused with a diazole ring. The presence of a dichlorophenyl group and a methoxymethyl substituent suggests potential biological activities. Benzodiazoles are known for their diverse pharmacological properties, including antifungal, anthelmintic, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis methods for this compound involve various organic reactions that allow for the introduction of the dichlorophenyl and methoxymethyl groups onto the benzodiazole core.
Biological Activity Overview
Research indicates that compounds within the benzodiazole class exhibit a range of biological activities:
- Antimicrobial Activity : Benzimidazole derivatives have shown significant antimicrobial properties. For example, compounds similar to this compound have demonstrated minimum inhibitory concentration (MIC) values indicating effective antifungal activity against various strains .
- Antitumor Properties : The structural similarity to known anticancer agents suggests potential efficacy in inhibiting tumor growth. Benzimidazole derivatives have been documented to possess anticancer properties through various mechanisms .
Case Studies and Research Findings
Several studies have explored the biological activity of related benzimidazole compounds:
-
Antifungal Activity : A study demonstrated that compounds with halogen substitutions exhibited enhanced antifungal activity. For instance, derivatives with chlorine atoms showed significant inhibition against Candida albicans with MIC values lower than standard antifungal treatments .
Compound Name Structure Characteristics Biological Activity 2-(2,4-Dichlorophenyl)-1H-benzimidazole Benzimidazole core with dichlorophenyl substituent Antifungal and anticancer properties 5-Methoxy-1H-benzimidazole Methoxy group at position 5 on benzimidazole Anti-inflammatory effects 4-Chloro-1H-benzimidazole Chlorine substitution on benzimidazole Antimicrobial activity - Anticancer Research : Benzimidazole derivatives have been evaluated for their anticancer effects against various cell lines. In vitro studies indicated that certain derivatives inhibited cell proliferation effectively compared to established chemotherapeutics .
- Pharmacological Profiles : Recent reviews highlighted the broad-spectrum pharmacological properties of benzimidazole derivatives, noting their potential in treating infections and cancers due to their favorable bioavailability and metabolic stability .
The interaction studies involving this compound focus on its binding affinity to various biological targets. Research suggests that these compounds may interact with enzymes involved in inflammatory pathways or fungal cell wall synthesis. Such interactions are crucial for understanding their mechanism of action and optimizing efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
